molecular formula C15H11NO4 B2860265 Methyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate CAS No. 135980-44-8

Methyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate

Cat. No.: B2860265
CAS No.: 135980-44-8
M. Wt: 269.256
InChI Key: KZJOFXKSSJVGDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate: is a chemical compound with the molecular formula C15H11NO4 It is characterized by its unique structure, which includes a benzo[de]isoquinoline core with two oxo groups and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate typically involves the condensation of an appropriate isoquinoline derivative with a suitable esterifying agent. One common method involves the reaction of alrestatin with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, resulting in the formation of alcohol derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester or amide derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various ester or amide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate is used as an intermediate in organic synthesis. Its unique structure makes it a valuable building block for the synthesis of more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It serves as a precursor for the synthesis of bioactive molecules that may exhibit therapeutic effects.

Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives can be employed in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For example, derivatives of this compound have been studied as aldose reductase inhibitors, which are of interest in the treatment of diabetic complications .

Comparison with Similar Compounds

  • Methyl 3-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate
  • Methyl 2-(1,3-dioxobenzo[de]isoquinolin-3-yl)acetate

Comparison: Methyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate is unique due to its specific substitution pattern on the isoquinoline core This structural feature influences its reactivity and interaction with biological targets, distinguishing it from similar compounds

Properties

IUPAC Name

methyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO4/c1-20-12(17)8-16-14(18)10-6-2-4-9-5-3-7-11(13(9)10)15(16)19/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJOFXKSSJVGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.